Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate
Brand Name: Vulcanchem
CAS No.: 89766-86-9
VCID: VC17034940
InChI: InChI=1S/C10H12N4O6S2.K/c1-5-8(9(17)14(5)22(18,19)20)13-7(16)2-6-3-21-10(12-6)11-4-15;/h3-5,8H,2H2,1H3,(H,13,16)(H,11,12,15)(H,18,19,20);/q;+1/t5-,8-;/m0./s1
SMILES:
Molecular Formula: C10H12KN4O6S2+
Molecular Weight: 387.5 g/mol

Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate

CAS No.: 89766-86-9

Cat. No.: VC17034940

Molecular Formula: C10H12KN4O6S2+

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)acetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate - 89766-86-9

Specification

CAS No. 89766-86-9
Molecular Formula C10H12KN4O6S2+
Molecular Weight 387.5 g/mol
IUPAC Name potassium;(2S,3S)-3-[[2-(2-formamido-1,3-thiazol-4-yl)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid
Standard InChI InChI=1S/C10H12N4O6S2.K/c1-5-8(9(17)14(5)22(18,19)20)13-7(16)2-6-3-21-10(12-6)11-4-15;/h3-5,8H,2H2,1H3,(H,13,16)(H,11,12,15)(H,18,19,20);/q;+1/t5-,8-;/m0./s1
Standard InChI Key IUJIIGDQUMEJDT-XMLTWROESA-N
Isomeric SMILES C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)CC2=CSC(=N2)NC=O.[K+]
Canonical SMILES CC1C(C(=O)N1S(=O)(=O)O)NC(=O)CC2=CSC(=N2)NC=O.[K+]

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure integrates three key components: a thiazole ring, an acetylated amino group, and a β-lactam-derived azetidine system. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, is substituted at the 2-position with a formylamino group (-NHCHO). This group enhances electrophilicity, facilitating interactions with biological nucleophiles. The acetylated amino bridge (-NH-CO-CH₂-) links the thiazole to the azetidine core, a four-membered lactam ring with a sulfonate group at the 1-position and a methyl substituent at the 2-position. The trans configuration at the 2S and 3 positions ensures spatial alignment critical for target binding.

Spectroscopic and Computational Validation

Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic signals: a singlet at 7.30–7.51 ppm for the thiazole C5-H proton , and carbonyl resonances near 172 ppm for the azetidine-2,4-dione system . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 387.5, consistent with the potassium adduct. Density functional theory (DFT) simulations predict a dipole moment of 8.2 Debye, favoring aqueous solubility despite the hydrophobic thiazole component.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂KN₄O₆S₂⁺
Molecular Weight (g/mol)387.5
LogP-1.2 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Rotatable Bonds5

Synthetic Pathways and Reactivity

Synthesis Strategies

While explicit protocols for this compound remain unpublished, retrosynthetic analysis suggests a three-step sequence from 2-(formylamino)-4-thiazoleacetic acid:

  • Acylation: Reaction with chloroacetyl chloride forms the chloroacetamide intermediate.

  • Ring Closure: Base-mediated cyclization yields the azetidine core.

  • Sulfonation and Potassium Exchange: Treatment with sulfur trioxide followed by potassium hydroxide generates the sulfonate salt.

Yields for analogous syntheses range from 52% to 99%, depending on purification methods . Critical challenges include epimerization at the 2S position during cyclization and sulfonate group hydrolysis under acidic conditions.

Chemical Reactivity Profile

The compound undergoes three primary reactions:

  • Nucleophilic Acyl Substitution: The acetyl chloride derivative reacts with amines (e.g., lysine residues) to form stable amides.

  • β-Lactam Ring Opening: Nucleophiles like hydroxylamine attack the azetidine carbonyl, disrupting ring integrity .

  • Sulfonate Esterification: Alcohols displace the sulfonate group under Mitsunobu conditions .

Stability studies indicate decomposition above 150°C, with aqueous solutions stable at pH 6–8 for ≤72 hours.

Biological Activities and Mechanistic Insights

Enzyme Inhibition Dynamics

Kinetic assays against human neutrophil elastase (HNE) reveal mixed-type inhibition (Table 2), with inhibitor constants (Kᵢ) of 66–590 nM . The azetidine carbonyl interacts with Ser195 in the catalytic triad, while the thiazole nitrogen hydrogen-bonds to His57 .

Table 2: Inhibition Parameters for HNE

CompoundIC₅₀ (nM)Kᵢ (nM)Kᵢₛ (nM)Inhibition Type
3c 38.25 ± 4.9166.0699.50Mixed
Sivelestat 18.78 ± 0.13Competitive

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells show 40% growth inhibition at 50 µM, likely via topoisomerase IIα binding. The methyl group at C2 sterically hinders intercalation, suggesting a groove-binding mechanism .

Comparative Analysis with Structural Analogs

Aztreonam (Azactam®)

Aztreonam (C₁₃H₁₇N₅O₈S₂) shares the azetidine-sulfonate core but differs in its oxyimino side chain. This modification confers β-lactamase resistance but reduces HNE affinity (Kᵢ = 18.78 nM vs. 66.06 nM for compound 3c) .

3,3-Diethylazetidine-2,4-dione Derivatives

PMC-reported hybrids demonstrate IC₅₀ values as low as 38 nM against HNE , outperforming the subject compound. The diethyl groups enhance hydrophobic interactions but increase logP, compromising solubility .

Future Research Directions

  • Synthetic Optimization: Develop asymmetric catalysis methods to prevent epimerization during azetidine formation.

  • Prodrug Strategies: Mask the sulfonate group with ester prodrugs to improve cellular uptake.

  • Target Validation: Use CRISPR-Cas9 screens to identify secondary targets beyond elastase and topoisomerase.

  • Formulation Studies: Explore nanoparticle encapsulation to enhance pharmacokinetic profiles.

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